molecular formula C16H12ClN3O3S B12902598 N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide CAS No. 923034-31-5

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide

Cat. No.: B12902598
CAS No.: 923034-31-5
M. Wt: 361.8 g/mol
InChI Key: MOAATAUFZHYSSZ-UHFFFAOYSA-N
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Description

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound integrates a quinoline core, a privileged scaffold in pharmacology, with a sulfonamide functional group, a motif prevalent in numerous therapeutic agents . The structural architecture of this molecule, particularly the N-acyl sulfonamide moiety, is recognized to function as a bioisostere for carboxylic acids, which can favorably alter the physicochemical properties of lead compounds, potentially enhancing metabolic stability and modulating membrane permeability . Quinoline-sulfonamide hybrids are actively investigated for their potential to interact with a variety of biological targets. Research into analogous compounds has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the sulfonamide group facilitates exploration of enzyme inhibition, particularly against carbonic anhydrases and other metalloenzymes, while the chloroquinoline and acetylpyridine subunits provide a versatile platform for structure-activity relationship (SAR) studies. This compound is intended for research applications such as in vitro assay development, high-throughput screening campaigns, and as a synthetic intermediate for the generation of more complex chemical entities. Its value lies in its potential to serve as a key chemical probe for understanding disease mechanisms and identifying new therapeutic pathways.

Properties

CAS No.

923034-31-5

Molecular Formula

C16H12ClN3O3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide

InChI

InChI=1S/C16H12ClN3O3S/c1-10(21)12-3-7-16(18-9-12)20-24(22,23)13-4-5-14-11(8-13)2-6-15(17)19-14/h2-9H,1H3,(H,18,20)

InChI Key

MOAATAUFZHYSSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloroquinoline-6-sulfonyl Chloride

2.1. Quinoline Core Functionalization

  • Quinoline derivatives are typically synthesized via Skraup or Friedländer syntheses, followed by selective chlorination at the 2-position using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
  • Sulfonation at the 6-position is achieved by electrophilic aromatic substitution using chlorosulfonic acid (ClSO3H), yielding the corresponding sulfonyl chloride intermediate.

2.2. Representative Reaction Conditions

Step Reagents/Conditions Outcome
Chlorination at C-2 POCl3, reflux, 3-5 hours 2-chloroquinoline
Sulfonation at C-6 ClSO3H, 0-5 °C, 2-4 hours 2-chloroquinoline-6-sulfonyl chloride

This intermediate is highly reactive and suitable for subsequent sulfonamide formation.

Preparation of 5-Acetylpyridin-2-amine

3.1. Synthesis Routes

  • Starting from 2-aminopyridine, selective acetylation at the 5-position can be achieved via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl3).
  • Alternatively, 5-bromo-2-aminopyridine can be subjected to palladium-catalyzed carbonylation or acetylation reactions to introduce the acetyl group.

3.2. Purification

  • The amine is purified by recrystallization or chromatography to ensure high purity for coupling.

Formation of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide

4.1. Coupling Reaction

  • The sulfonyl chloride intermediate is reacted with 5-acetylpyridin-2-amine in an inert solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed and drive the reaction to completion.
  • The reaction is typically carried out at 0–25 °C to control the rate and avoid side reactions.

4.2. Reaction Scheme

$$
\text{2-chloroquinoline-6-sulfonyl chloride} + \text{5-acetylpyridin-2-amine} \xrightarrow[\text{Base}]{\text{Solvent, 0-25 °C}} \text{this compound}
$$

4.3. Workup and Purification

  • The reaction mixture is quenched with water, and the product is extracted into an organic solvent.
  • Purification is achieved by recrystallization or column chromatography.
  • Final product characterization includes melting point determination, HPLC purity analysis, and NMR spectroscopy.

Analytical Data and Yield Optimization

Parameter Typical Conditions/Values Notes
Reaction temperature 0–25 °C Controls selectivity and yield
Solvent Dichloromethane, THF Inert, good solubility for reactants
Base Triethylamine, pyridine Neutralizes HCl, promotes coupling
Reaction time 2–6 hours Monitored by TLC or HPLC
Yield 65–85% Dependent on purity of intermediates
Purity (HPLC) >98% Ensures pharmaceutical quality

Supporting Research Findings

  • The sulfonamide bond formation via sulfonyl chloride and amine coupling is a well-established method, providing high yields and purity under mild conditions.
  • Electrophilic chlorination and sulfonation of quinoline derivatives have been optimized to minimize side reactions and maximize regioselectivity.
  • Acetylation of pyridine amines at specific positions is achievable through Friedel-Crafts acylation or palladium-catalyzed methods, with good functional group tolerance.
  • The use of bases such as triethylamine in coupling reactions prevents acid-catalyzed decomposition and improves product stability.
  • Analytical techniques including HPLC and NMR are critical for confirming the structure and purity of the final sulfonamide compound.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 2-chloroquinoline POCl3, reflux 70–80 Chlorination at C-2
2 2-chloroquinoline-6-sulfonyl chloride ClSO3H, 0–5 °C 60–75 Sulfonation at C-6
3 5-acetylpyridin-2-amine Friedel-Crafts acylation or Pd-catalysis 65–85 Selective acetylation
4 This compound Sulfonyl chloride + amine, base, 0–25 °C 65–85 Sulfonamide bond formation

Chemical Reactions Analysis

Types of Reactions

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and sulfonamide groups.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of oxidized products at the acetyl or sulfonamide groups.

    Reduction: Formation of reduced derivatives of the compound.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide has been investigated for its ability to inhibit specific kinases involved in cancer progression. The compound acts as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in the development of various cancers.

Case Studies:

  • A study demonstrated that compounds similar to this compound exhibit potent anticancer activity by inducing apoptosis in cancer cells through the inhibition of PRMT5 activity, leading to cell cycle arrest and reduced tumor growth .

Antiviral Properties

Inhibition of Viral Replication:
Research indicates that sulfonamide derivatives, including this compound, show promise as antiviral agents. They have been identified as effective inhibitors against various viruses, including the tobacco mosaic virus and hepatitis C virus.

Data Table: Antiviral Efficacy

CompoundVirus TargetIC50 (μM)Cytotoxicity
This compoundTobacco Mosaic Virus42% inhibitionLow
Similar derivativesHepatitis C Virus31.9 - 32.2Minimal

This data suggests that these compounds can inhibit viral replication with low cytotoxicity, making them suitable candidates for further development as antiviral therapies .

Antidiabetic Potential

Enzyme Inhibition:
Recent studies have explored the potential of sulfonamide derivatives in managing diabetes by inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.

Case Study Insights:
In vitro assays revealed that derivatives of this compound exhibited significant inhibitory activity against α-amylase, with some compounds achieving IC50 values comparable to established antidiabetic drugs like Acarbose .

Data Table: Antidiabetic Activity

CompoundEnzyme TargetIC50 (μM)Comparison
This compoundα-amylase1.76 - 1.08Acarbose (0.43)
Derivative 9α-glucosidase0.548Acarbose (0.604)

The results indicate a promising avenue for developing new antidiabetic agents based on this compound's structure .

Antimicrobial Activity

Broad-Spectrum Efficacy:
this compound has shown antimicrobial properties against various pathogens. Its sulfonamide moiety contributes to its effectiveness by interfering with bacterial folate synthesis.

Research Findings:
Studies have highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide: shares structural similarities with other sulfonamide and quinoline derivatives.

    2-chloroquinoline-6-sulfonamide: Lacks the acetylpyridine moiety.

    5-acetylpyridin-2-yl sulfonamide: Lacks the quinoline ring.

Uniqueness

  • The presence of both the quinoline ring and the acetylpyridine moiety in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 2-chloroquinoline-6-sulfonamide with 5-acetylpyridine. The resulting compound features a quinoline structure fused with a pyridine ring, contributing to its biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance:

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. In one study, derivatives with modifications similar to this compound demonstrated high potency against these bacteria, suggesting that structural modifications can enhance efficacy .
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli2015
S. aureus1820
P. aeruginosa1525

Antiviral Activity

Research indicates that sulfonamides can also function as antiviral agents. Compounds similar to this compound have shown effectiveness against viruses like HIV and influenza through mechanisms that inhibit viral replication and entry into host cells .

Anticancer Properties

The anticancer potential of this compound is supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. For example:

  • Cell Line Studies : In vitro tests on MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines revealed that the compound can inhibit cell proliferation and induce cell death at micromolar concentrations. Molecular docking studies suggest that it interacts effectively with key proteins involved in cancer cell survival .
Cell LineIC50 (µM)
MDA-MB-23110.5
MCF-712.3

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Folate Synthesis : Like other sulfonamides, it may inhibit the enzyme dihydropteroate synthase, disrupting folate biosynthesis in bacteria.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Antiviral Mechanisms : The compound may interfere with viral replication processes by inhibiting viral polymerases or proteases.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Clinical Evaluation Against MRSA : A derivative was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected patients .
  • Combination Therapy for Cancer : The use of this compound in combination with standard chemotherapy agents has been explored, revealing enhanced anticancer effects without significant increase in toxicity .

Q & A

Basic: What are the recommended synthetic routes for N-(5-acetylpyridin-2-yl)-2-chloroquinoline-6-sulfonamide, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with functionalized pyridine and quinoline precursors. For example:

Quinoline Core Formation : React 2-chloroquinoline-6-sulfonyl chloride with 5-acetylpyridin-2-amine under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide bond. Catalytic bases like triethylamine may enhance reactivity .

Intermediate Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Monitor purity via HPLC (>95%) and confirm structures using 1H^1H-NMR and FT-IR .
Key Intermediates :

  • 2-Chloroquinoline-6-sulfonyl chloride : Characterized by sulfonyl chloride reactivity.
  • 5-Acetylpyridin-2-amine : Requires protection of the acetyl group during coupling to avoid side reactions .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks. For sulfonamides, intermolecular interactions (e.g., N–H···O) are critical for stability .
  • Spectroscopic Analysis :
    • 1H^1H- and 13C^{13}C-NMR: Identify proton environments (e.g., quinoline H-3 at δ 8.5–9.0 ppm) and acetyl groups (δ 2.6 ppm for CH3_3) .
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C16H _{16}H _{13}ClN4O _4O _3S $: calc. 392.03, observed 392.04) .

Advanced: How can researchers design experiments to assess the compound's bioactivity against enzyme targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, kinase families). Use computational docking (AutoDock Vina) to predict binding affinity .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} values using fluorometric or colorimetric assays (e.g., CA inhibition via esterase activity with 4-nitrophenyl acetate). Include controls (e.g., acetazolamide) .
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Use nonlinear regression (GraphPad Prism) to calculate potency .
  • Cellular Models : Evaluate cytotoxicity (MTT assay) and target engagement (Western blot for downstream biomarkers) .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Systematic Review : Collate data from PubChem, ChEMBL, and Acta Crystallographica. Exclude studies lacking purity verification (e.g., HPLC <95%) .
    • Variable Control : Compare assay conditions (pH, temperature, solvent DMSO% tolerance). For example, sulfonamide solubility varies in PBS vs. Tris buffer, affecting apparent IC50_{50} .
    • Time-Dependent Effects : Model short- vs. long-term exposure (e.g., 24h vs. 72h cytotoxicity), as seen in studies where prolonged incubation increases apoptosis .
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-study heterogeneity. Report Cohen’s d for effect size discrepancies .

Advanced: What strategies optimize the compound's physicochemical properties for in vivo studies?

Methodological Answer:

  • Solubility Enhancement :
    • Co-solvent Systems : Use PEG-400/water (1:1) for parenteral formulations.
    • Salt Formation : React with sodium bicarbonate to generate a sulfonate salt, improving aqueous solubility .
  • LogP Optimization : Introduce polar substituents (e.g., –OH, –NH2_2) to reduce LogP from ~3.5 (predicted) to <2.5, enhancing bioavailability. Monitor via shake-flask method .

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